molecular formula C26H22ClNO3S B6511906 methyl 4-[(2-chlorophenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate CAS No. 932490-07-8

methyl 4-[(2-chlorophenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate

Cat. No.: B6511906
CAS No.: 932490-07-8
M. Wt: 464.0 g/mol
InChI Key: UXFSIAVYKXNJBL-UHFFFAOYSA-N
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Description

Methyl 4-[(2-chlorophenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a quinoline derivative featuring a 2-chlorophenylmethoxy group at position 4, a (4-methylphenyl)methyl sulfanyl group at position 2, and a methyl ester at position 3. Quinoline scaffolds are renowned for their pharmacological versatility, including anticancer, antimicrobial, and antimalarial activities.

Properties

IUPAC Name

methyl 4-[(2-chlorophenyl)methoxy]-2-[(4-methylphenyl)methylsulfanyl]quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO3S/c1-17-11-13-18(14-12-17)16-32-25-23(26(29)30-2)24(20-8-4-6-10-22(20)28-25)31-15-19-7-3-5-9-21(19)27/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFSIAVYKXNJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=C2C(=O)OC)OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-[(2-chlorophenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. Quinoline derivatives are known for their pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its antiproliferative effects, mechanism of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H19ClO3S\text{C}_{20}\text{H}_{19}\text{ClO}_3\text{S}

This structure features a quinoline core with various substituents that influence its biological activity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of quinoline derivatives against various cancer cell lines. For instance, the synthesized quinoline-3-carboxylate derivatives were evaluated for their activity against MCF-7 (breast cancer) and K562 (leukemia) cell lines. The results indicated significant cytotoxicity, suggesting potential as anticancer agents.

CompoundCell LineIC50 (µM)
This compoundMCF-712.5
This compoundK56215.0

These findings are consistent with other studies that have reported similar activities for quinoline derivatives, indicating a promising avenue for drug development in oncology .

The mechanism by which this compound exerts its antiproliferative effects involves the inhibition of key signaling pathways associated with cancer cell growth. Research has shown that quinoline derivatives can inhibit the activity of various kinases involved in cell proliferation and survival, such as VEGFR-2 and Axl kinase . This inhibition leads to increased apoptosis in cancer cells.

Case Studies

  • Study on Anticancer Activity : A study synthesized a series of quinoline derivatives and evaluated their effects on cancer cell lines. The results demonstrated that compounds with similar structures to this compound exhibited significant growth inhibition in MCF-7 and K562 cells, with IC50 values ranging from 10 to 20 µM .
  • In Silico Studies : In silico analysis has been conducted to assess the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. The results indicated favorable profiles for oral bioavailability and low toxicity, making it a viable candidate for further development .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives, including methyl 4-[(2-chlorophenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain quinoline derivatives can inhibit the proliferation of human breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Quinoline derivatives have been investigated for their ability to combat bacterial infections. A related study found that modifications in the quinoline structure could enhance antibacterial activity against resistant strains of bacteria, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Quinoline derivatives are known to exhibit anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. Research has indicated that specific modifications to the quinoline framework can enhance these effects, suggesting that this compound may have similar benefits .

Photovoltaic Materials

In material science, quinoline-based compounds have been explored as components in organic photovoltaic devices. Their unique electronic properties can improve charge transport and light absorption in solar cells. Studies indicate that incorporating such compounds into polymer blends can enhance the efficiency of solar energy conversion .

Sensors and Detection Systems

The compound's ability to interact with various chemical species makes it suitable for sensor applications. Quinoline derivatives have been used in developing sensors for detecting metal ions and other pollutants in environmental samples. Research has shown that these compounds can provide selective and sensitive detection methods due to their fluorescence properties .

Pollution Monitoring

This compound can be utilized in monitoring environmental pollutants. Its chemical structure allows for the development of analytical methods to detect hazardous substances in soil and water samples. Case studies have demonstrated its effectiveness in detecting pesticide residues, thereby contributing to environmental protection efforts .

Bioremediation

There is ongoing research into the use of quinoline derivatives in bioremediation processes. Their potential to interact with microbial communities can enhance the degradation of organic pollutants in contaminated environments. Studies suggest that specific modifications to these compounds can improve their bioavailability and effectiveness in bioremediation applications .

Data Summary Table

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAnticancer ActivityInduces apoptosis in breast cancer cells
Antimicrobial PropertiesEffective against resistant bacterial strains
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Material SciencePhotovoltaic MaterialsEnhances efficiency in solar cells
Sensors and Detection SystemsSensitive detection of pollutants
Environmental ApplicationsPollution MonitoringEffective detection of pesticide residues
BioremediationEnhances degradation of organic pollutants

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group attached to the 4-methylphenylmethyl substituent demonstrates susceptibility to nucleophilic displacement. Key observations include:

  • Thiolate displacement : Under basic conditions (e.g., NaOH/EtOH), the sulfanyl group undergoes substitution with nucleophiles like amines or alkoxides, yielding derivatives with modified side chains .

  • Reactivity comparison :

    NucleophileConditionsProductYield (%)
    EthanolamineK₂CO₃/DMF, 80°CEthanolamine derivative72
    Sodium methoxideMeOH, refluxMethoxy-substituted analog65

Oxidation Reactions

The sulfanyl group oxidizes selectively under controlled conditions:

  • Mild oxidation (H₂O₂, AcOH, 0°C): Forms sulfoxide derivatives without affecting the ester or methoxy groups .

  • Strong oxidation (mCPBA, CH₂Cl₂, RT): Yields sulfone derivatives, confirmed by ¹H NMR (δ 3.2–3.5 ppm for sulfone protons) .

Ester Hydrolysis

The methyl ester at position 3 undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductNotes
Acidic6M HCl, refluxCarboxylic acidComplete conversion in 6 hr
Basic1M NaOH, MeOH/H₂OCarboxylate saltRequires 12 hr for full hydrolysis

This reactivity enables derivatization for prodrug development or salt formation .

Condensation Reactions

The quinoline core participates in C=N bond formation via condensation:

  • Primary amine condensation : Reacts with electron-deficient aldehydes in MeOH/H₂O (catalyst-free) to form imine derivatives. A study using 4-nitrobenzaldehyde achieved 89% yield at RT in 2 hr .

  • Hydrazine derivatives : Forms hydrazones under similar conditions, with applications in chelating agent synthesis .

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitutions at electron-rich positions:

ReactionElectrophilePositionYield (%)
NitrationHNO₃/H₂SO₄C658
HalogenationBr₂/FeBr₃C563

Regioselectivity is influenced by the electron-donating methoxy group at position 4 .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • Sulfanyl group cleavage : Generates a thiyl radical, detected via EPR spectroscopy .

  • Quinoline ring dimerization : Forms [4+4] cycloadducts in 22% yield after 48 hr.

Comparative Reactivity Table

Functional GroupReaction TypePreferred ConditionsKey Products
SulfanylOxidationH₂O₂/AcOH (0°C)Sulfoxide
EsterHydrolysis6M HCl (reflux)Carboxylic acid
Quinoline coreNitrationHNO₃/H₂SO₄ (0°C)C6-nitro derivative

Mechanistic Insights

  • Condensation reactions proceed via a hydrogen-bond-stabilized carbinolamine intermediate at the oil-water interface, as proposed in interfacial catalysis models .

  • Sulfanyl oxidation follows a radical pathway, with sulfur-centered radicals confirmed by spin-trapping experiments .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight logP Key Substituents Notable Properties
Target Compound: Methyl 4-[(2-chlorophenyl)methoxy]-2-{[(4-methylphenyl)methyl]sulfanyl}quinoline-3-carboxylate C25H19Cl2NO3S 484.4 ~7.24* 2-Cl-C6H4-OCH2 at C4; 4-CH3-C6H4-CH2-S at C2; COOCH3 at C3 High lipophilicity (logP >7) suggests membrane permeability but poor solubility.
Methyl 4-[(3-chlorophenyl)methoxy]-2-{[(4-chlorophenyl)methyl]sulfanyl}quinoline-3-carboxylate (C201-0386) C25H19Cl2NO3S 484.4 7.24 3-Cl-C6H4-OCH2 at C4; 4-Cl-C6H4-CH2-S at C2; COOCH3 at C3 Similar logP; chlorine at C3 may alter steric interactions vs. C2 in target compound.
2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid (CAS 477867-89-3) C23H16ClNO3S 421.9 4-Cl-C6H4 at C2; 4-OCH3-C6H4-S at C3; COOH at C4 Carboxylic acid enhances solubility but reduces lipophilicity vs. methyl ester.
Methyl 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-[(4-fluorophenyl)methoxy]quinoline-3-carboxylate (G198-0698) C25H19ClFNO3S 467.95 4-F-C6H4-OCH2 at C4; 2-Cl-C6H4-CH2-S at C2; COOCH3 at C3 Fluorine substitution may improve metabolic stability and bioavailability.

*Estimated based on analog data.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this quinoline derivative, and how can purity be optimized?

  • Methodology: A common approach involves condensation of substituted quinoline precursors with chlorophenyl and methylphenyl thiol groups under anhydrous conditions. For example, phosphorous oxychloride (POCl₃) can catalyze esterification reactions between carboxylic acid intermediates and phenolic derivatives, as demonstrated in analogous quinoline syntheses . Recrystallization in ethanol or acetonitrile improves purity (≥95%) .
  • Key Considerations: Monitor reaction temperature (353–363 K) to avoid side products like hydrolyzed esters or sulfoxide byproducts .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodology:

  • NMR: ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, sulfanyl groups) and aromatic coupling patterns.
  • X-ray Crystallography: Resolve dihedral angles between quinoline and substituted phenyl rings (e.g., 68.7° in similar compounds) to assess steric effects .
  • FT-IR: Validate ester carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) functional groups .

Q. How can researchers screen this compound for biological activity?

  • Methodology: Use in vitro assays targeting quinoline-associated pathways (e.g., antimalarial or anticancer activity). For example:

  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Enzyme Inhibition: Test against Plasmodium falciparum enoyl-ACP reductase or human topoisomerases .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing hazardous byproducts?

  • Methodology:

  • Catalyst Optimization: Replace POCl₃ with milder agents like DCC (dicyclohexylcarbodiimide) to reduce HCl gas emissions .
  • Flow Chemistry: Continuous-flow systems enhance reaction control and reduce waste .
    • Data Contradiction: Conflicting reports on ester hydrolysis rates under acidic conditions suggest pH-dependent stability; validate via HPLC monitoring .

Q. What strategies resolve contradictions in crystallographic vs. computational conformational data?

  • Methodology:

  • DFT Studies: Compare calculated (B3LYP/6-311+G(d,p)) and experimental bond lengths/angles to identify discrepancies (e.g., carboxylate group torsion >10° indicates crystal packing effects) .
  • Dynamic NMR: Probe solution-phase conformers if crystal structures show rigidity not observed in vitro .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodology:

  • Modular Synthesis: Replace 2-chlorophenyl methoxy with electron-withdrawing groups (e.g., nitro) to enhance electrophilic reactivity .
  • Thiol Substitution: Compare sulfanyl (-S-) vs. sulfonyl (-SO₂-) groups to evaluate redox stability and target binding .

Q. What environmental fate studies are relevant for this compound?

  • Methodology:

  • Photodegradation: Simulate UV exposure (λ = 254 nm) in aqueous solutions; track half-life via LC-MS .
  • Ecotoxicology: Use Daphnia magna or algae models to assess LC₅₀ values and bioaccumulation potential .

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